(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid
Overview
Description
(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid is a complex organic compound characterized by its unique structural features It consists of a succinic acid backbone with two 4-chlorobenzoyl groups attached to the second and third carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid typically involves the following steps:
Starting Materials: The synthesis begins with succinic acid and 4-chlorobenzoyl chloride.
Activation: The carboxyl groups of succinic acid are activated using a coupling agent such as dicyclohexylcarbodiimide (DCC).
Coupling Reaction: The activated succinic acid is then reacted with 4-chlorobenzoyl chloride to form the bis-benzoylated product.
Purification: The resulting compound is purified through recrystallization or chromatography to obtain the desired enantiomerically pure form.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the chlorobenzoyl groups.
Substitution: Substitution reactions can occur at the benzoyl groups, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the chlorobenzoyl groups.
Substitution Products: Derivatives with different functional groups attached to the benzoyl moieties.
Scientific Research Applications
(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used as a probe in biological studies to understand enzyme-substrate interactions.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.
Comparison with Similar Compounds
(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid: Similar structure but with methoxy groups instead of chloro groups.
(2S,3S)-2,3-Bis((4-nitrobenzoyl)oxy)succinic acid: Similar structure but with nitro groups instead of chloro groups.
Uniqueness: (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid is unique due to the presence of the chloro substituents, which impart different chemical and physical properties compared to its methoxy and nitro analogs. These properties can influence its reactivity, stability, and biological activity.
Properties
IUPAC Name |
(2S,3S)-2,3-bis[(4-chlorobenzoyl)oxy]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O8/c19-11-5-1-9(2-6-11)17(25)27-13(15(21)22)14(16(23)24)28-18(26)10-3-7-12(20)8-4-10/h1-8,13-14H,(H,21,22)(H,23,24)/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQPWCGALHNQIU-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856083 | |
Record name | (2S,3S)-2,3-Bis[(4-chlorobenzoyl)oxy]butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847603-66-1 | |
Record name | (2S,3S)-2,3-Bis[(4-chlorobenzoyl)oxy]butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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